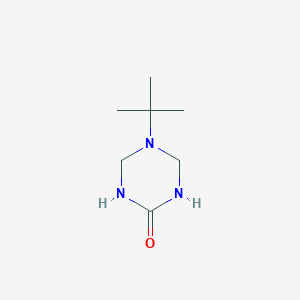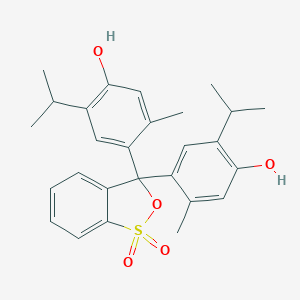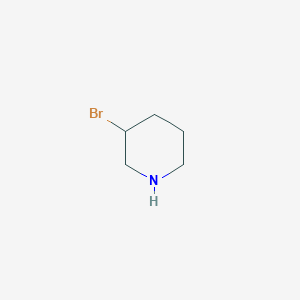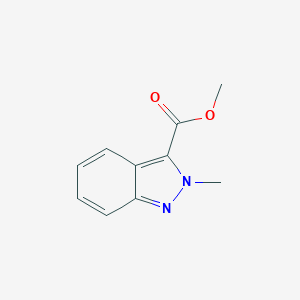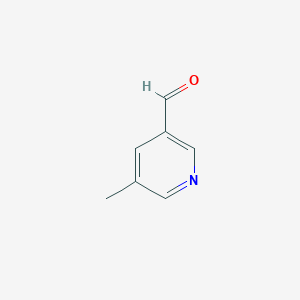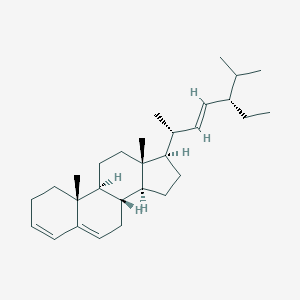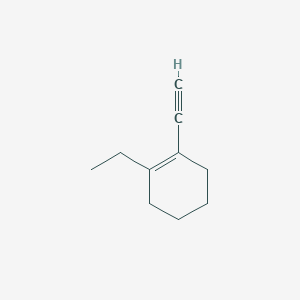![molecular formula C15H18ClNO B034008 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine CAS No. 100098-85-9](/img/structure/B34008.png)
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). It is an important drug candidate for the treatment of various B cell malignancies and autoimmune diseases.
Wirkmechanismus
BTK is a key mediator of B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling and subsequent apoptosis of B cells.
Biochemical and Physiological Effects:
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been shown to reduce the levels of circulating B cells in both preclinical and clinical studies. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been well-tolerated in clinical trials, with no dose-limiting toxicities reported.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is a potent and selective inhibitor of BTK, making it an ideal tool for studying BCR signaling and B cell biology. However, its limited solubility in aqueous solutions may pose challenges for in vitro experiments. In addition, the lack of a suitable animal model for CLL and MCL may limit the translation of preclinical findings to clinical trials.
Zukünftige Richtungen
Future research on 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. In addition, the development of suitable animal models for CLL and MCL would facilitate the translation of preclinical findings to clinical trials. Further studies on the mechanism of action of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine may also reveal new targets for the treatment of B cell malignancies and autoimmune diseases. Finally, the combination of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine with other targeted therapies may enhance its efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine involves several steps, starting with the reaction of 3-chlorostyrene with 4,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The resulting intermediate is then reacted with hydroxylamine to form the oxime, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with ethyl chloroformate and triethylamine to produce 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has shown promising results in preclinical studies for the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been shown to inhibit BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of B cells. It also modulates the immune system by reducing the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
100098-85-9 |
|---|---|
Produktname |
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
Molekularformel |
C15H18ClNO |
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C15H18ClNO/c1-11-10-15(2,3)17-14(18-11)8-7-12-5-4-6-13(16)9-12/h4-9,11H,10H2,1-3H3/b8-7+ |
InChI-Schlüssel |
JMSUSBPUYOSDSM-BQYQJAHWSA-N |
Isomerische SMILES |
CC1CC(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)(C)C |
SMILES |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C |
Kanonische SMILES |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C |
Synonyme |
BW 813U BW 813U, hydrochloride, (E)-isomer BW-813-U BW-813U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
